3,3,5,5-Tetrakis(hydroxymethyl)oxan-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16O6 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3,3,5,5-tetrakis(hydroxymethyl)oxan-4-one |
InChI |
InChI=1S/C9H16O6/c10-1-8(2-11)5-15-6-9(3-12,4-13)7(8)14/h10-13H,1-6H2 |
InChI Key |
XORAMUYYEIRKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(CO1)(CO)CO)(CO)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,3,5,5 Tetrakis Hydroxymethyl Oxan 4 One
Direct Synthesis of the 3,3,5,5-Tetrakis(hydroxymethyl)oxan-4-one Core Structure
Multi-component Condensation Reactions for Tetrahydropyranone Ring Formation
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product. The synthesis of the this compound core is accessible through a base-catalyzed aldol (B89426) condensation reaction involving a suitable ketone and formaldehyde (B43269). libretexts.org This approach is analogous to the synthesis of the related compound, 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, which is prepared by the condensation of acetone (B3395972) with formaldehyde in an alkaline medium. researchgate.net
In the case of this compound, a symmetrical ketone with two acidic α-hydrogens on each side of the carbonyl group, such as diethyl ketone, would be the likely starting material. The reaction proceeds through a series of base-catalyzed aldol additions of formaldehyde to the α-carbons of the ketone, followed by an intramolecular cyclization to form the tetrahydropyranone ring.
The general reaction conditions for such condensations involve heating the ketone with an excess of formaldehyde in the presence of an alkaline catalyst. google.com Suitable catalysts include the oxides and hydroxides of alkaline earth metals. google.com The reaction temperature is typically maintained between 40-100°C. google.com The molar ratio of formaldehyde to the number of replaceable hydrogen atoms on the ketone is a critical parameter, with a slight excess of formaldehyde generally being employed. google.com
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| Acetone | Formaldehyde (1:4 ratio) | Alkaline Medium | 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one | researchgate.net |
| Ketone with ≥ 4 replaceable α-hydrogens | Formaldehyde | Alkaline Catalyst (e.g., Ca(OH)₂) | Polyhydroxy compound | google.com |
Functional Group Interconversion Strategies from Precursors
Functional group interconversion (FGI) provides an alternative route to this compound from precursors that already contain the oxane-4-one core. This strategy is particularly useful if a suitable precursor is more readily available than the starting materials for a de novo synthesis.
A plausible precursor for this transformation would be a tetrahydropyran-4-one derivative with functionalities that can be converted into hydroxymethyl groups. For instance, a precursor with carboxylic acid or ester groups at the 3 and 5 positions could be reduced to the corresponding primary alcohols. Common reducing agents for such transformations include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
Another potential FGI strategy could involve the α,α'-dihydroxymethylation of a pre-formed tetrahydropyran-4-one. However, controlling the degree and regioselectivity of such a reaction on an unsubstituted ring can be challenging. An environmentally benign electrochemical approach for the α-hydroxymethylation of ketones has been developed, which uses N,N-dimethylformamide as the carbon source and avoids the need for metal catalysts or chemical oxidants. rsc.org
Stereocontrolled Approaches in Oxane-4-one Synthesis
While this compound is an achiral molecule, the spatial orientation of the four hydroxymethyl groups (axial vs. equatorial) is a crucial aspect of its three-dimensional structure, which can influence its physical properties and reactivity. The synthesis of tetrahydropyranones can be designed to control the stereochemistry of substituents.
In the context of the condensation reaction for forming the 3,3,5,5-tetrakis(hydroxymethyl) derivative, the stereochemical outcome is largely governed by thermodynamic control, leading to the most stable chair conformation of the pyranone ring. Computational studies on the related 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one have shown that the chair conformation is the most stable, with the hydroxymethyl substituents occupying equatorial positions to minimize steric hindrance. researchgate.net A similar preference for an all-equatorial arrangement of the hydroxymethyl groups would be expected for the tetrakis-substituted analogue to achieve maximum stability.
Chemo- and Regioselective Functionalization Techniques for Hydroxymethyl Groups
The presence of four primary hydroxyl groups in this compound presents a significant challenge for chemo- and regioselective functionalization. To achieve selective modification of one or more of these hydroxyl groups, advanced synthetic strategies are required.
One common approach involves the use of protecting groups to temporarily block some of the hydroxyl functions while others are being chemically transformed. The choice of protecting group and the reaction conditions can allow for differentiation between the hydroxyl groups based on their steric environment or electronic properties. However, given the symmetry of the molecule, achieving high selectivity can be difficult.
Another strategy is to exploit the potential for intramolecular interactions, such as hydrogen bonding, to influence the reactivity of specific hydroxyl groups. For instance, the formation of an intramolecular hydrogen bond between two adjacent hydroxymethyl groups could alter their nucleophilicity and accessibility to reagents.
Enzymatic catalysis can also offer a high degree of selectivity in the functionalization of polyols. Enzymes such as lipases and proteases can catalyze reactions like acylation and deacylation with high chemo-, regio-, and stereoselectivity, which can be advantageous for differentiating between the multiple hydroxyl groups of this compound.
Green Chemistry Principles in the Synthesis of Oxan-4-one Derivatives
The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally sustainable and economically viable processes. Key aspects of a green synthetic approach include the use of renewable starting materials, atom-economical reactions, safer solvents, and energy-efficient processes.
The synthesis of the target compound from ketones and formaldehyde can be made greener by employing solid base catalysts, such as hydrotalcites, which can be easily separated from the reaction mixture and potentially recycled. magtech.com.cn This avoids the need for aqueous work-up to remove soluble catalysts, thereby reducing wastewater generation. magtech.com.cn
Furthermore, the use of water as a solvent, where feasible, is a key principle of green chemistry. The condensation of ketones and formaldehyde is often carried out in aqueous solutions, which is an environmentally benign solvent. Additionally, exploring alternative energy sources, such as microwave or ultrasonic irradiation, can potentially reduce reaction times and energy consumption.
| Green Chemistry Principle | Application in Oxan-4-one Synthesis | Reference |
| Use of Renewable Feedstocks | Sourcing ketones and formaldehyde from bio-based routes. | |
| Atom Economy | Multi-component condensation reactions are inherently atom-economical. | nih.gov |
| Use of Safer Solvents | Utilizing water as a reaction medium. | |
| Use of Catalysis | Employing recyclable solid base catalysts like hydrotalcites. | magtech.com.cn |
| Energy Efficiency | Investigating microwave or ultrasound-assisted synthesis to reduce energy consumption. |
Process Optimization and Scalable Synthesis Strategies for Industrial Relevance
For this compound to have industrial relevance, its synthesis must be scalable, cost-effective, and safe. Process optimization plays a critical role in achieving these goals.
A key challenge in the scale-up of the condensation reaction between ketones and formaldehyde is the highly exothermic nature of the reaction. google.com Careful control of the reaction temperature through efficient heat exchange systems is essential to prevent runaway reactions and ensure product quality. The rate of addition of reactants and the catalyst concentration are critical parameters that need to be optimized for large-scale production.
Downstream processing, including the removal of the catalyst and purification of the final product, also needs to be considered for industrial-scale synthesis. The use of solid catalysts can simplify the purification process. magtech.com.cn For catalyst removal when using soluble bases, methods such as neutralization followed by filtration or ion exchange can be employed. google.com
The synthesis of related polyhydroxylated compounds, such as tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC), from high-concentration phosphine (B1218219) and formaldehyde has been successfully scaled up, providing valuable insights into the handling of formaldehyde and the control of reaction parameters in an industrial setting. researchgate.net
Comprehensive Spectroscopic and Structural Elucidation of 3,3,5,5 Tetrakis Hydroxymethyl Oxan 4 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy would be the primary tool for the unambiguous structural assignment of 3,3,5,5-Tetrakis(hydroxymethyl)oxan-4-one. A combination of one-dimensional and two-dimensional NMR experiments would be essential to assign all proton and carbon signals and to confirm the connectivity of the molecule.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The protons of the four equivalent hydroxymethyl (-CH₂OH) groups would give rise to distinct signals. The methylene (B1212753) protons (CH ₂OH) would likely appear as a singlet or a closely coupled system, depending on the solvent and temperature, which affect the rate of exchange of the hydroxyl protons. The hydroxyl protons (-OH ) themselves would also produce a signal, likely a broad singlet, whose chemical shift would be highly dependent on concentration and solvent. The protons on the oxane ring (at positions 2 and 6) are chemically equivalent and would present a single signal.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH ₂-O- (Ring) | 3.5 - 4.5 | s |
| -C-CH ₂-OH (Hydroxymethyl) | 3.0 - 4.0 | s |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum would provide key information about the carbon framework. Due to symmetry, a limited number of signals are expected. The most downfield signal would correspond to the carbonyl carbon (C=O) of the ketone. The quaternary carbons at positions 3 and 5, each bearing two hydroxymethyl groups, would appear as a single signal. Similarly, the carbons of the four hydroxymethyl groups (-C H₂OH) would be equivalent and show one signal. The methylene carbons of the oxane ring at positions 2 and 6 would also be equivalent and produce a single resonance.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C =O (Ketone) | 200 - 220 |
| -C H₂-O- (Ring) | 60 - 80 |
| -C -(CH₂OH)₂ (Quaternary) | 40 - 60 |
Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
To confirm the assignments from 1D NMR and to establish the precise connectivity, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, it would primarily confirm the coupling within any non-equivalent methylene protons if present under certain conditions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals of the ring and hydroxymethyl groups to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This could be used to confirm the stereochemical arrangement of the hydroxymethyl groups relative to the oxane ring.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, would be employed to identify the characteristic functional groups present in the molecule.
Infrared (IR) Spectroscopic Analysis
The IR spectrum would be dominated by a strong, broad absorption band characteristic of the O-H stretching vibrations of the multiple hydroxyl groups, typically in the region of 3200-3600 cm⁻¹. A sharp, strong absorption band corresponding to the C=O stretching of the ketone would be expected around 1715 cm⁻¹. Other significant bands would include C-O stretching vibrations from the ether linkage in the ring and the alcohol groups, as well as C-H stretching and bending vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |
| C=O (Ketone) | 1700 - 1725 | Strong, Sharp |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, this method is crucial for confirming its molecular weight and providing insights into its structural features through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₉H₁₄O₆, corresponding to a theoretical monoisotopic mass of 218.0790 g/mol .
In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed as a protonated molecule [M+H]⁺ or as an adduct with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The high mass accuracy of HRMS allows for the unambiguous confirmation of the molecular formula by comparing the experimentally measured mass with the theoretically calculated mass.
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₉H₁₅O₆⁺ | 219.0863 |
| [M+Na]⁺ | C₉H₁₄NaO₆⁺ | 241.0683 |
| [M+K]⁺ | C₉H₁₄KO₆⁺ | 257.0422 |
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed information about the molecule's structure.
For this compound, the fragmentation pathway is predicted to involve characteristic neutral losses associated with its functional groups. The four hydroxymethyl groups (-CH₂OH) and the ketone group (C=O) are key sites for fragmentation. Common fragmentation patterns would include:
Loss of water (H₂O): Dehydration is a common fragmentation pathway for molecules containing hydroxyl groups. Sequential losses of up to four water molecules are plausible.
Loss of formaldehyde (B43269) (CH₂O): The hydroxymethyl groups can undergo cleavage, leading to the loss of formaldehyde.
Loss of carbon monoxide (CO): Decarbonylation from the ketone group within the oxane ring is another expected fragmentation.
Ring cleavage: The oxane ring itself can undergo fragmentation, leading to smaller charged species.
These fragmentation events would result in a series of product ions that can be used to piece together the structure of the parent molecule, confirming the presence and connectivity of the hydroxymethyl groups and the oxane-4-one core.
| Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Neutral Loss |
|---|---|---|
| 201.0757 | Water | H₂O |
| 189.0757 | Formaldehyde | CH₂O |
| 183.0652 | Two molecules of Water | 2 x H₂O |
| 171.0652 | Water and Formaldehyde | H₂O + CH₂O |
| 161.0597 | Carbon Monoxide and Water | CO + H₂O |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.
If a suitable single crystal of the compound were grown, X-ray diffraction analysis would yield detailed crystallographic data. It is predicted that the six-membered oxane ring would adopt a stable chair conformation to minimize steric strain from the bulky hydroxymethyl substituents. The four hydroxymethyl groups would likely be arranged in a way that maximizes hydrogen bonding opportunities, forming an extensive network in the crystal lattice. This intermolecular hydrogen bonding would be a dominant feature of its solid-state architecture.
| Parameter | Predicted Information |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | To be determined by analysis |
| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined by analysis |
| Molecular Conformation | Oxane ring in a chair conformation |
| Key Structural Features | Extensive intermolecular hydrogen bonding network |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. For a pure sample of this compound, the experimental percentages of carbon, hydrogen, and oxygen should closely match the theoretical values calculated from its molecular formula, C₉H₁₄O₆. This analysis serves as a crucial check for purity and validates the empirical formula, which in this case is the same as the molecular formula.
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 53.46% |
| Hydrogen (H) | 1.008 | 14 | 14.112 | 6.98% |
| Oxygen (O) | 15.999 | 6 | 95.994 | 39.56% |
Computational and Theoretical Investigations of 3,3,5,5 Tetrakis Hydroxymethyl Oxan 4 One
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. For a molecule such as 3,3,5,5-Tetrakis(hydroxymethyl)oxan-4-one, DFT methods like B3LYP, often paired with basis sets such as 6-31G(d) or 6-311+G(3df,2p), would be utilized to model its characteristics with a high degree of accuracy. researchgate.net These calculations provide fundamental insights into the molecule's geometry, stability, and electronic properties.
Conformational Analysis and Potential Energy Surfaces
The conformational landscape of a flexible molecule like this compound is crucial for understanding its behavior. The oxane ring can adopt various conformations, such as the stable "chair" or "boat" forms. The orientation of the four hydroxymethyl groups (axial or equatorial) further increases the number of possible conformers.
Computational conformational analysis would involve a systematic search of the potential energy surface to identify stable conformers (local minima) and the transition states that connect them. For a related, but simpler compound, 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, quantum-chemical calculations have shown that stable conformers exist in a "chair" conformation with different arrangements of the hydroxymethyl substituents. researchgate.net A similar approach for this compound would elucidate its preferred three-dimensional structures and the energy barriers between them. The relative energies of these conformers would determine their population distribution at a given temperature.
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Electrostatic Potentials)
The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. scispace.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. scispace.comprospre.ca For this compound, the presence of a ketone group and multiple hydroxyl groups would influence the distribution and energies of these frontier orbitals.
Molecular Electrostatic Potential (MEP) maps are another valuable output of electronic structure calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For the target molecule, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding.
Below is a hypothetical table of quantum chemical parameters that would be calculated for this compound.
| Parameter | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential | I | The energy required to remove an electron. |
| Electron Affinity | A | The energy released when an electron is added. |
| Electronegativity | χ | The ability to attract electrons. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Chemical Softness | S | The reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index | ω | A measure of the electrophilic character of a molecule. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure verification. For this compound, predicting the 1H and 13C NMR chemical shifts is of particular interest.
Computational methods, often integrated with machine learning algorithms, can provide highly accurate predictions of NMR spectra. mdpi.com These predictions are based on the calculated electronic environment around each nucleus in the molecule's optimized geometry. By comparing the predicted spectrum with experimental data, the proposed structure can be confirmed. For a molecule with multiple hydroxyl groups and stereocenters, predicted NMR shifts can be crucial in assigning specific signals to the correct protons and carbons.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would model the movements of its atoms and their interactions with surrounding solvent molecules, typically water.
These simulations can reveal how the molecule behaves in a solution, including conformational changes, flexibility, and the formation and breaking of hydrogen bonds with the solvent. Understanding solvent effects is particularly important for this molecule due to its numerous hydroxyl groups, which are capable of extensive hydrogen bonding. MD simulations can provide a detailed picture of the solvation shell and its influence on the molecule's preferred conformation and reactivity.
Mechanistic Studies of Reactivity Pathways through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity towards various reagents. For instance, the reactivity of the ketone group or the hydroxyl groups could be investigated.
By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures and calculate the activation energies for different possible pathways. nih.gov This allows for the prediction of the most likely reaction mechanism and the final products. Such studies provide a molecular-level understanding of why certain reactions are favored over others.
Hydrogen Bonding Networks and Supramolecular Interaction Modeling within Crystal Structures
In the solid state, molecules like this compound, with their multiple hydrogen bond donors (hydroxyl groups) and acceptors (hydroxyl and carbonyl oxygens), are expected to form extensive hydrogen bonding networks. These networks are fundamental to the stability and packing of the crystal lattice. nih.govmdpi.com
Reactivity and Derivatization Chemistry of 3,3,5,5 Tetrakis Hydroxymethyl Oxan 4 One
Transformations Involving the Hydroxymethyl Functional Groups
The four primary hydroxymethyl groups attached to the quaternary carbons at positions 3 and 5 of the oxane ring are primary sites for derivatization. Their reactivity is typical of primary alcohols, allowing for a variety of functional group interconversions.
Due to the presence of four identical primary hydroxyl groups, achieving selective protection is a significant synthetic challenge. Statistical mixtures of mono-, di-, tri-, and tetra-protected derivatives are expected when using substoichiometric amounts of a protecting group. However, selective protection could potentially be achieved by employing bulky protecting groups, which might favor mono- or di-protection due to steric hindrance. The choice of protecting group and reaction conditions is crucial for controlling the extent of protection.
Common Protecting Groups for Primary Alcohols:
| Protecting Group | Abbreviation | Common Reagents for Protection | Deprotection Conditions |
| Silyl ethers (e.g., Trimethylsilyl) | TMS | Trimethylsilyl chloride (TMSCl), Triethylamine | Mild acid (e.g., acetic acid in THF/water) or fluoride (B91410) sources (e.g., TBAF) |
| Benzyl ether | Bn | Benzyl bromide (BnBr), Sodium hydride (NaH) | Hydrogenolysis (H2, Pd/C) |
| Acetals (e.g., Tetrahydropyranyl) | THP | Dihydropyran (DHP), p-Toluenesulfonic acid (p-TsOH) | Aqueous acid (e.g., HCl, H2SO4) |
The selective deprotection of a specific hydroxyl group in a poly-protected intermediate would be even more challenging and would likely rely on subtle differences in steric environments or the use of specialized protecting group strategies.
Esterification: The hydroxymethyl groups can be readily converted to esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. libretexts.orgmasterorganicchemistry.com Fischer esterification, using a carboxylic acid and a strong acid catalyst, can be employed, with the equilibrium driven towards the ester product by removing water. masterorganicchemistry.com Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) provides a more direct route to ester formation. Complete esterification of all four hydroxyl groups is expected when an excess of the acylating agent is used.
Etherification: Ether derivatives can be synthesized, for instance, through the Williamson ether synthesis. This involves deprotonation of the hydroxyl groups with a strong base (e.g., sodium hydride) to form the corresponding alkoxides, followed by reaction with an alkyl halide. The choice of the base and solvent is critical to ensure efficient ether formation.
Amidation: Direct amidation of the hydroxymethyl groups is not a standard transformation. However, they can be converted into a better leaving group, such as a tosylate, and then displaced by an amine. Alternatively, the hydroxyl groups can be oxidized to carboxylic acids (see section 5.1.3), which can then undergo standard amidation reactions with amines.
Controlled Oxidation: The primary alcohol groups can be selectively oxidized to aldehydes or carboxylic acids using a variety of reagents. The choice of oxidant and reaction conditions determines the oxidation state of the product.
Table of Common Oxidizing Agents for Primary Alcohols:
| Reagent | Product | Typical Conditions |
| Pyridinium chlorochromate (PCC) | Aldehyde | Dichloromethane (DCM) |
| Dess-Martin periodinane (DMP) | Aldehyde | Dichloromethane (DCM) |
| Swern oxidation (oxalyl chloride, DMSO, triethylamine) | Aldehyde | Dichloromethane (DCM), low temperature |
| Jones reagent (CrO3, H2SO4, acetone) | Carboxylic acid | Acetone (B3395972) |
| Potassium permanganate (B83412) (KMnO4) | Carboxylic acid | Basic, then acidic workup |
Selective oxidation of a subset of the four hydroxymethyl groups would be challenging and likely result in a mixture of products.
Reduction: The hydroxymethyl groups are already in a reduced state. Further reduction would involve the cleavage of the C-OH bond to form a methyl group, which is a difficult transformation that requires harsh conditions, such as conversion to a tosylate followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH4).
Ring-Opening and Rearrangement Reactions of the Oxane Core
The oxane core of 3,3,5,5-Tetrakis(hydroxymethyl)oxan-4-one, a substituted tetrahydropyran-4-one, is generally stable under neutral and basic conditions. However, under acidic conditions or through specific reagents, ring-opening and rearrangement reactions can be induced. These transformations are often driven by the relief of ring strain or the formation of more stable intermediates.
Acid-Catalyzed Ring-Opening: In the presence of strong acids, the ether oxygen of the oxane ring can be protonated, making it susceptible to nucleophilic attack. This can lead to ring-opening to afford linear or rearranged products. The specific outcome would depend on the nature of the nucleophile and the reaction conditions. For instance, treatment with a hydrohalic acid could potentially lead to the formation of a halo-polyol.
Rearrangement Reactions: Rearrangements of the tetrahydropyran-4-one scaffold can occur under various conditions, often catalyzed by acids or bases. For example, Favorskii-type rearrangements could potentially be induced under basic conditions, although the substitution pattern at the α-carbons in this compound might influence the feasibility and outcome of such a reaction.
Due to the polyhydroxylated nature of the target molecule, intramolecular reactions, such as the formation of bicyclic acetals or ethers, could be favored under certain conditions, representing a form of intramolecular rearrangement.
Table 1: Potential Ring-Opening and Rearrangement Reactions
| Reaction Type | Reagents/Conditions | Potential Product(s) | Notes |
| Acid-Catalyzed Ring-Opening | Strong acid (e.g., HBr, HI) | Linearized halo-polyol | The regioselectivity of nucleophilic attack would need to be determined. |
| Favorskii Rearrangement | Strong base (e.g., NaOR) | Contracted ring system (e.g., substituted tetrahydrofuran) | The substitution at the α-positions may hinder or alter the classical Favorskii pathway. |
| Intramolecular Cyclization | Dehydrating conditions | Bicyclic ethers/acetals | The proximity of the hydroxymethyl groups could facilitate intramolecular reactions. |
Coupling Reactions for Scaffold Expansion (e.g., Palladium-catalyzed cross-couplings)
Palladium-catalyzed cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, offering a versatile strategy for expanding the molecular scaffold of this compound. To utilize these reactions, the oxane-4-one core would first need to be functionalized with a suitable handle for coupling, such as a halide or a triflate.
The hydroxyl groups of the four hydroxymethyl substituents would likely require protection prior to performing most palladium-catalyzed coupling reactions to prevent interference with the catalytic cycle.
Potential Palladium-Catalyzed Cross-Coupling Strategies:
Suzuki-Miyaura Coupling: Conversion of one or more of the hydroxymethyl groups into a halide or triflate would allow for Suzuki-Miyaura coupling with a variety of boronic acids or esters, introducing aryl, heteroaryl, or vinyl groups.
Sonogashira Coupling: Similarly, a halogenated derivative of the oxan-4-one could undergo Sonogashira coupling with terminal alkynes to introduce alkynyl moieties.
Heck Reaction: While less direct for this saturated core, derivatization to introduce an unsaturated tether could allow for intramolecular Heck reactions to form fused ring systems.
Buchwald-Hartwig Amination: Functionalization with a halide would enable the introduction of various amine functionalities via Buchwald-Hartwig amination.
Table 2: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Expansion
| Coupling Reaction | Required Precursor from this compound | Coupling Partner | Potential Product Feature |
| Suzuki-Miyaura | Halide or Triflate derivative | Boronic acid/ester | Aryl, heteroaryl, or vinyl substituent |
| Sonogashira | Halide derivative | Terminal alkyne | Alkynyl substituent |
| Buchwald-Hartwig | Halide derivative | Amine | Substituted amine functionality |
This table outlines potential synthetic routes. The successful implementation would depend on the development of methods for the selective functionalization and protection of the starting material.
Multicomponent Reaction Strategies Incorporating the Oxan-4-one Scaffold
Multicomponent reactions (MCRs) offer an efficient means of building molecular complexity in a single step by combining three or more reactants. The ketone functionality of this compound makes it a suitable candidate for incorporation into various MCRs. The surrounding hydroxymethyl groups, while potentially requiring protection, also offer handles for post-MCR modifications.
Potential Multicomponent Reactions:
Ugi Reaction: The ketone could serve as the carbonyl component in a four-component Ugi reaction, combining with an amine, an isocyanide, and a carboxylic acid to generate an α-acylamino amide derivative.
Passerini Reaction: In a three-component Passerini reaction, the ketone could react with an isocyanide and a carboxylic acid to yield an α-acyloxy amide.
Biginelli Reaction: While typically involving β-dicarbonyl compounds, variations of the Biginelli reaction could potentially incorporate the oxan-4-one scaffold to produce dihydropyrimidinone derivatives.
Hantzsch Dihydropyridine (B1217469) Synthesis: The ketone could potentially be used in modified Hantzsch-type reactions to synthesize fused dihydropyridine systems.
Table 3: Potential Multicomponent Reactions Involving the Oxan-4-one Scaffold
| Multicomponent Reaction | Reactants | Resulting Functional Group/Scaffold |
| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino amide |
| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy amide |
| Modified Biginelli Reaction | Urea, Aldehyde | Dihydropyrimidinone-fused system |
The feasibility of these reactions with the highly substituted this compound needs to be experimentally verified.
Role of 3,3,5,5 Tetrakis Hydroxymethyl Oxan 4 One As a Chemical Synthon and Versatile Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The strategic placement of multiple reactive sites makes 3,3,5,5-tetrakis(hydroxymethyl)oxan-4-one a valuable precursor for the synthesis of complex heterocyclic compounds. The carbonyl group and the four hydroxyl groups can participate in a wide array of chemical reactions, serving as handles for building intricate molecular frameworks. Versatile synthons are crucial in the synthesis of heterocycles, which form the backbone of many organic compounds. nih.gov
The ketone functionality at the C4 position can undergo reactions typical of carbonyls, such as condensation with amines to form imines or enamines, which can then be elaborated into nitrogen-containing heterocycles. It can also serve as an electrophilic site for the formation of spirocyclic systems. The four primary hydroxyl groups offer sites for etherification, esterification, or conversion to better leaving groups, enabling the construction of fused ring systems. For instance, intramolecular cyclization reactions could lead to the formation of bicyclic or polycyclic ethers. The use of versatile reagents can facilitate the formylation and subsequent transformation of heterocyclic compounds into more complex derivatives. nih.gov
Multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step, are particularly well-suited for highly functionalized synthons like this. nih.gov By reacting this compound with various reagents in a one-pot fashion, diverse and complex heterocyclic scaffolds can be generated efficiently. nih.govamazonaws.com
Table 1: Potential Reactions for Heterocycle Synthesis
| Functional Group | Reaction Type | Potential Heterocyclic Product |
|---|---|---|
| Ketone (C=O) | Condensation with hydrazines | Spiro-pyrazoline or fused pyridazine (B1198779) systems |
| Ketone (C=O) | Condensation with hydroxylamine | Spiro-isoxazoline systems |
| Hydroxyl (-OH) | Intramolecular cyclization (etherification) | Fused or bridged polycyclic ethers |
| Hydroxyl (-OH) | Reaction with dielectrophiles | Formation of macrocycles containing the oxane core |
Scaffold for Supramolecular Assembly and Host-Guest Chemistry Design
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. researchgate.net The four hydroxymethyl groups of this compound make it an exceptional scaffold for designing supramolecular assemblies. These hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating the formation of extensive and robust hydrogen-bonding networks. This property allows the molecule to self-assemble into ordered, larger structures or to be incorporated into more complex host-guest systems. researchgate.netnih.gov
In host-guest chemistry, a host molecule with a specific cavity binds a guest molecule through non-covalent forces. fiveable.me While not a traditional macrocyclic host like a cyclodextrin (B1172386) or calixarene, this compound can serve as a fundamental building block for constructing larger host molecules. thno.orgnih.gov By functionalizing the hydroxyl groups with larger aromatic or aliphatic units, a cavity-containing structure can be engineered. Furthermore, the molecule itself can act as a guest, fitting into the cavities of larger hosts, with its hydroxyl groups forming specific interactions with the host's interior surface. The dynamic and reversible nature of these non-covalent bonds is a key feature of supramolecular chemistry. thno.org
Engineering of Polymeric and Advanced Material Architectures
The tetra-functional nature of this compound makes it a highly valuable monomer for the synthesis of advanced polymeric materials.
As a polyol (a molecule with multiple hydroxyl groups), this compound can act as a monomer in polycondensation reactions. When reacted with difunctional or polyfunctional monomers such as dicarboxylic acids (or their derivatives) or diisocyanates, it can form highly branched or cross-linked polyesters and polyurethanes, respectively. The rigidity of the central oxane ring combined with the high density of cross-linking points can lead to polymers with high thermal stability, mechanical strength, and specific solubility characteristics. The incorporation of novel monomers into polymer backbones is a key strategy for developing materials with improved properties. nih.gov
Table 2: Potential Polymers from this compound
| Co-monomer | Polymer Type | Potential Properties |
|---|---|---|
| Di-carboxylic Acid / Di-acyl Chloride | Cross-linked Polyester | High thermal stability, rigidity, chemical resistance |
| Di-isocyanate | Cross-linked Polyurethane | Toughness, abrasion resistance, elastomeric properties |
Cross-linking agents are molecules that create covalent bonds between polymer chains, forming a three-dimensional network. chimicalombarda.com The four primary hydroxyl groups of this compound allow it to function as an effective cross-linking agent for various polymer systems. For example, it can be used to cure epoxy resins or to cross-link polymers containing functional groups that are reactive towards alcohols, such as isocyanates or carboxylic acids. The use of covalent cross-linkers can form stable networks that are not susceptible to hydrolytic degradation. nih.gov The resulting cross-linked materials typically exhibit enhanced mechanical properties, such as increased modulus and hardness, improved thermal stability, and reduced swelling in solvents. nih.govmdpi.com
Ligand Design and Coordination Chemistry Applications
Coordination compounds consist of a central metal atom or ion bonded to one or more ligands. libretexts.org The oxygen atoms of the ketone and the four hydroxymethyl groups in this compound can all act as electron-pair donors (Lewis bases), making the molecule a potential multidentate ligand for a wide range of metal ions. The development of new ligands with flexible coordination properties is an ongoing challenge in coordination chemistry. nih.gov
The molecule's structure allows for several coordination modes:
Chelation: The hydroxyl groups can coordinate to a single metal center, forming stable chelate rings.
Bridging: The ligand can bridge two or more metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). mdpi.com The geometry of the ligand would dictate the dimensionality and topology of the resulting network.
The specific coordination would depend on the metal ion's size, preferred coordination number, and the reaction conditions. The synthesis of coordination polymers with fascinating structures and potential applications is a major focus of modern materials science. nih.gov
Development of Molecular Probes for Mechanistic Chemical Biology Studies
Molecular probes are essential tools used to study biological processes at the molecular level. nih.gov The well-defined, rigid scaffold of this compound provides an excellent starting point for the design of novel molecular probes.
The four hydroxyl groups can be selectively functionalized. For example, one or two hydroxyls could be attached to a reporter group (like a fluorophore), another to a reactive group for covalent attachment to a biological target, and the remaining ones to moieties that modulate solubility or cell permeability. This allows for the precise spatial arrangement of different functionalities, which is a key aspect of probe design. While the development of selective chemical probes can be challenging, a structure-based approach can facilitate the discovery of novel chemotypes for understudied targets. nih.gov The oxane core provides a biocompatible and synthetically accessible platform for creating a library of probes to investigate various biological questions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
